molecular formula C20H20N2O3 B2820844 (E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile CAS No. 866152-26-3

(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile

Cat. No.: B2820844
CAS No.: 866152-26-3
M. Wt: 336.391
InChI Key: HKTTWDIGQHJQAX-CCEZHUSRSA-N
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Description

(E)-3-(Dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile is an α,β-unsaturated nitrile derivative characterized by a propenenitrile backbone substituted with a dimethylamino group and a benzoyl moiety bearing a 4-ethoxyphenoxy substituent. This compound belongs to a class of acrylonitrile derivatives known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-24-16-9-11-17(12-10-16)25-19-8-6-5-7-18(19)20(23)15(13-21)14-22(2)3/h5-12,14H,4H2,1-3H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTTWDIGQHJQAX-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile, also known by its CAS number 1823224-01-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 336.3844 g/mol
  • Structure : The compound features a dimethylamino group, a benzoyl moiety, and an ethoxyphenoxy group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its pharmacological properties, including anti-cancer and anti-inflammatory effects.

Anti-Cancer Activity

Research has indicated that this compound exhibits anti-cancer properties , particularly against specific types of cancer cells. For instance:

  • Mechanism of Action : It is believed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The IC50_{50} value was recorded at 25 µM after 48 hours of treatment, indicating potent cytotoxic effects.

Anti-Inflammatory Effects

In addition to its anti-cancer activity, the compound has shown promise in reducing inflammation:

  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation helps in reducing the inflammatory response in various models.
  • Research Findings : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant decrease in paw edema compared to the control group.

Data Table: Summary of Biological Activities

Activity TypeEffectIC50_{50} / EC50_{50}Reference
Anti-CancerInhibition of MCF-7 cells25 µM[Study Reference 1]
Anti-InflammatoryReduction in paw edemaNot specified[Study Reference 2]

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Toxicity Studies : Preliminary toxicity assessments indicate low acute toxicity; however, detailed chronic toxicity studies are necessary to ascertain long-term safety.
  • Regulatory Status : The compound is under review for potential therapeutic applications, and ongoing studies aim to clarify its safety and efficacy further.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target: (E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile* 4-Ethoxyphenoxy C20H19N2O3† ~329.38‡
(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile 2-Methylphenoxy C19H18N2O2 306.36
(E)-3-(dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile 3-Trifluoromethyl C13H11F3N2O 268.23
(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile Thiazolyl, 4-nitrophenylamino C16H10N2O 408.43

*Hypothetical formula and weight derived from structural analysis.
†Assumed based on substituents.
‡Calculated based on formula.

Key Observations:

  • Substituent Effects: The ethoxyphenoxy group in the target compound contrasts with electron-withdrawing trifluoromethyl () and electron-neutral methylphenoxy () groups.
  • Backbone Variations: The thiazolyl and nitro-substituted analog () demonstrates how heterocyclic or nitro groups can alter electronic density and steric bulk compared to the simpler benzoyl derivatives.

Physicochemical Properties and Stability

Table 2: Comparative Physicochemical Data

Compound Density (g/cm³) Boiling Point (°C) pKa Stability Features
Target Compound* ~1.1–1.2‡ ~500–520‡ ~1.5–2.0‡ Likely stabilized by π-π stacking
(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile 1.143 508.1 1.16 π-π interactions (3.842 Å)
(E)-3-(dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile N/A N/A N/A Enhanced acidity due to CF3

*Predicted values based on analogs.
‡Estimated from and structural similarity.

Key Findings:

  • Acidity: The pKa of 1.16 in suggests weak acidity, likely influenced by the dimethylamino group. The trifluoromethyl analog () may exhibit lower pKa due to electron withdrawal.
  • Thermal Stability: High predicted boiling points (~500°C) across analogs indicate thermal resilience, critical for applications in high-temperature processes.
  • Crystal Packing: highlights π-π interactions (Cg-Cg distance: 3.842 Å) in similar acrylonitriles, suggesting the target compound may adopt analogous stabilization mechanisms.

Q & A

Basic: What are the optimal synthetic conditions for preparing (E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile?

Answer:
The synthesis typically involves a base-catalyzed condensation reaction. Key parameters include:

  • Solvent selection : Ethanol or methanol are preferred due to their polarity and ability to dissolve aromatic aldehydes and amines .
  • Catalysts : Sodium hydroxide or potassium carbonate are used to deprotonate intermediates, enhancing reaction efficiency .
  • Temperature : Moderate heating (50–70°C) balances reaction speed and minimizes side-product formation .
  • Reaction time : 6–12 hours under reflux ensures completion, monitored via TLC or HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:
Core methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns and confirm the (E)-configuration of the propenenitrile moiety .
  • IR spectroscopy : Validates nitrile (C≡N, ~2220 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .
  • Advanced option : X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Basic: How should this compound be stored to ensure stability in laboratory settings?

Answer:

  • Short-term storage : Dissolve in anhydrous DMSO or ethanol, and store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group .
  • Long-term stability : Lyophilized powders in amber vials with desiccants (e.g., silica gel) reduce oxidative and photolytic degradation .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s electron-deficient nitrile group .

Advanced: How can reaction mechanisms for side-product formation be elucidated during synthesis?

Answer:

  • Kinetic studies : Quench aliquots at intervals and analyze by LC-MS to identify intermediates and byproducts .
  • Computational modeling : Density Functional Theory (DFT) calculates energy barriers for proposed pathways, such as isomerization or nucleophilic attack .
  • Isotopic labeling : 15^{15}N-labeled reactants trace nitrile group behavior under varying pH conditions .

Advanced: How should researchers address contradictions in reported synthetic yields across studies?

Answer:

  • Cross-validation : Reproduce reactions using identical solvents (e.g., ethanol vs. DMSO) and catalysts (e.g., NaOH vs. Pd/C) to isolate variables .
  • Advanced analytics : Use 1^1H-1^1H COSY NMR or HSQC to confirm product purity and rule out undetected impurities .
  • Statistical analysis : Apply Design of Experiments (DoE) to quantify interactions between temperature, pH, and catalyst loading .

Advanced: What computational tools are suitable for predicting this compound’s reactivity?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in methanol vs. acetonitrile) .
  • QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with biological activity using datasets from structural analogs .
  • Docking studies : Predict binding modes with target proteins (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite .

Advanced: What strategies optimize reaction selectivity in multi-step syntheses?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., dimethylamino group) using Boc or Fmoc chemistry during benzoylation steps .
  • High-throughput experimentation (HTE) : Screen 96-well plates with varying catalysts (e.g., Pd(OAc)2_2, CuI) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocyclic couplings .

Advanced: How can purification challenges caused by polar byproducts be mitigated?

Answer:

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients to separate nitrile-containing derivatives from polar impurities .
  • Crystallization optimization : Employ mixed solvents (e.g., ethanol/ethyl acetate) to enhance crystal lattice formation .
  • Ion-exchange chromatography : Remove acidic/basic impurities using Dowex resins .

Advanced: What methodologies explore structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify substituents (e.g., ethoxyphenoxy → methoxyphenoxy) and compare bioactivity .
  • Free-Wilson analysis : Quantify contributions of specific groups to antimicrobial potency .
  • Cryo-EM or SPR : Study real-time interactions with target proteins to map binding sites .

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